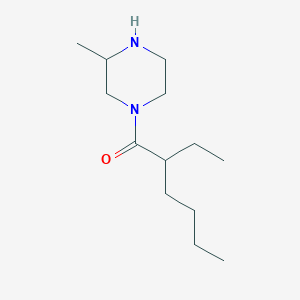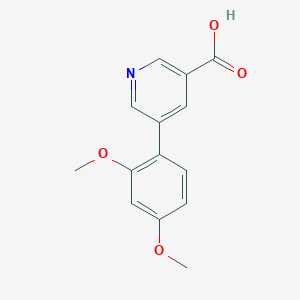
5-Bromo-3,6-difluoro-pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,6-difluoro-pyridin-2-amine, otherwise known as 5-BDFPA, is a chemical compound with a wide range of applications in the scientific research field. It is a versatile compound, with a variety of uses in both biochemical and physiological research.
Applications De Recherche Scientifique
Selective Amination and Catalysis
"5-Bromo-3,6-difluoro-pyridin-2-amine" serves as a pivotal intermediate in selective amination reactions catalyzed by palladium complexes. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) have demonstrated the use of a palladium-Xantphos complex for the amination of polyhalopyridines, where this compound predominately yields highly selective amination products with excellent yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Fluorinated Heterocyclic Scaffolds
It also acts as a building block in the synthesis of fluorinated heterocyclic scaffolds, highlighting its importance in the development of novel organic compounds with potential applications in drug discovery and materials science. C. N. Revanna et al. (2013) utilized a fluorinated heterocyclic scaffold for the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, showcasing an efficient route to functionalized compounds (C. N. Revanna et al., 2013).
Regioselective Reactions and Crystallography
A. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, revealing insights into crystal structure and intramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds in crystal engineering and material science (A. Doulah et al., 2014).
Quantum Mechanical Investigations
Gulraiz Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, supported by quantum mechanical investigations. This study not only showcases the compound's role in organic synthesis but also its application in understanding the electronic properties and reactivity of novel pyridine derivatives through density functional theory (DFT) studies (Gulraiz Ahmad et al., 2017).
Spectroscopic and Antimicrobial Studies
H. Vural and M. Kara (2017) performed spectroscopic characterization and studied the antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, indicating the potential of related compounds in pharmaceutical and biological applications (H. Vural & M. Kara, 2017).
Propriétés
IUPAC Name |
5-bromo-3,6-difluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFJTGKYRSMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)






![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)



